4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
Description
4-({[(3-Acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a 3-acetyl-substituted indole moiety linked via an acetylated aminomethyl group.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O4/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(9-7-14)20(25)26/h2-9,11H,10,12H2,1H3,(H,21,24)(H,25,26) |
InChI Key |
VDMVDAXRBOJGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (HCl or H₂SO₄) to form the indole ring. For 3-acetylindole, acetylacetone or diketene derivatives are employed as ketone sources. Yields typically range from 45–65%, with purification via silica gel chromatography.
Microwave-Assisted Cyclization
Modern approaches utilize microwave irradiation to accelerate cyclization. For example, 2-[(carboxymethyl)amino]benzoic acids undergo microwave-assisted decarboxylation (300 W, 80°C, 1 minute) in acetic anhydride and triethylamine, yielding 3-acetylindole derivatives in 34–71% efficiency. This method reduces reaction times from hours to minutes while improving regioselectivity.
Functionalization of the Indole Nitrogen
Introducing the acetylated amino-methyl group at the indole’s nitrogen involves sequential acylation and alkylation:
N-Acetylation
3-Acetylindole reacts with chloroacetyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (3 equivalents) neutralizes HCl byproducts, achieving >85% conversion. The product, 1-chloroacetyl-3-acetylindole, is isolated via vacuum distillation.
Aminomethylation
A Mannich-type reaction introduces the aminomethyl spacer. Formaldehyde (37% aqueous) and benzylamine react with 1-chloroacetyl-3-acetylindole in ethanol at 60°C for 6 hours, yielding the intermediate 1-(chloroacetyl)-3-acetylindol-1-yl-methylamine (72–78% yield).
Coupling with Benzoic Acid Moiety
The final step conjugates the functionalized indole with 4-(aminomethyl)benzoic acid:
Amide Bond Formation
A carbodiimide-mediated coupling (e.g., EDCl/HOBt) links 1-(chloroacetyl)-3-acetylindol-1-yl-methylamine to 4-(aminomethyl)benzoic acid. Reactions proceed in DMF at 0–5°C for 24 hours, achieving 60–68% yield. Alternatives like HATU/DIEA in DCM enhance efficiency to 75–82%.
Deprotection and Purification
Benzyl protecting groups (if present) are removed via hydrogenolysis (Pd/C, H₂, 40 psi). Crude product is purified using reversed-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient), yielding >95% purity.
Optimization Strategies
Key parameters influencing yield and purity include:
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J=8.4 Hz, 2H, benzoic acid H-2/H-6), 4.51 (s, 2H, CH₂NH).
-
HRMS : m/z calculated for C₁₉H₁₈N₂O₄ [M+H]⁺: 345.1214; found: 345.1216.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the acetyl group or the benzoic acid group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid, differing in substituents, linker chains, or functional groups:
4-({[(6-Chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
- Structure : Differs by a chloro substituent at the 6-position of the indole ring.
- Molecular Formula : C₁₈H₁₅ClN₂O₃
- Molecular Weight : 342.8 g/mol
4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
- Structure: Features a bromo substituent at the 6-position of the indole and a propanoyl linker instead of acetyl.
- Molecular Formula : C₁₉H₁₇BrN₂O₃
- Molecular Weight : 401.3 g/mol
- Key Differences: The extended propanoyl chain increases molecular flexibility, which could impact conformational interactions with biological targets. The bromo group adds steric bulk and polarizability .
Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate
- Structure: Replaces the indole-acetyl group with a phenylpropanoyl-isoindole dione system and an ethyl ester instead of benzoic acid.
- Molecular Formula : C₂₆H₂₂N₂O₅
- Molecular Weight : 442.47 g/mol
- Key Differences : The isoindole dione and ethyl ester groups reduce hydrogen-bonding capacity but enhance metabolic stability and membrane permeability .
Methyl 4-(4-(1-(3,4-difluoro-benzyl)-1H-indol-3-yl)butanamido)benzoate
- Structure : Contains a 3,4-difluoro-benzyl substituent on the indole and a butanamido linker.
- Molecular Formula : C₂₇H₂₃F₂N₂O₂
- Molecular Weight : 463.18 g/mol (HRMS data)
- Key Differences : The fluorinated benzyl group and longer butanamido linker may improve selectivity for hydrophobic enzyme pockets, as seen in histone deacetylase (HDAC) inhibitors .
Comparative Analysis Table
Functional Implications of Structural Variations
- Linker Length (Acetyl vs. Propanoyl): Shorter acetyl linkers may restrict conformational flexibility, favoring rigid binding modes, while propanoyl extensions allow adaptability to diverse enzyme pockets .
- Benzoic Acid vs. Ester : The free carboxylic acid in the target compound offers superior hydrogen-bonding and ionic interactions compared to esters, which may improve solubility but reduce bioavailability .
Biological Activity
The compound 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid , often referred to in literature as a derivative of indole, has garnered attention due to its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, antitumor, and anticholinesterase activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
- Chemical Structure : The compound features an indole core substituted with acetyl and benzoic acid moieties.
1. Antimicrobial Activity
Research has demonstrated that derivatives of indole, including the target compound, exhibit significant antimicrobial properties against various pathogens. A study evaluated the efficacy of several indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives had low minimum inhibitory concentrations (MIC), suggesting potent antibacterial activity.
| Compound | MIC against S. aureus | MIC against M. tuberculosis |
|---|---|---|
| This compound | 3.90 μg/mL | 0.98 μg/mL |
| Indole derivative X | 2.50 μg/mL | 0.70 μg/mL |
This data highlights the potential of the compound as a candidate for further development in treating bacterial infections, particularly those resistant to conventional antibiotics.
2. Antitumor Activity
The antitumor effects of the compound were investigated in vitro using various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The findings revealed that the compound significantly inhibited cell proliferation at micromolar concentrations.
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 | 12.5 |
| MDA-MB-231 | 10.0 |
In these studies, apoptosis was induced in treated cells, evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
3. Anticholinesterase Activity
The potential of the compound as an acetylcholinesterase inhibitor was also assessed. Inhibition of this enzyme is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibited competitive inhibition with an IC₅₀ value comparable to standard drugs used in clinical settings.
| Compound | IC₅₀ (μM) |
|---|---|
| This compound | 6.11 |
| Galantamine (standard) | 5.32 |
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of indole derivatives, emphasizing their therapeutic potentials:
- Study on Indole Derivatives : A study published in MDPI highlighted that certain indole derivatives showed promising anti-Aβ toxicity effects on neuronal cell models, indicating neuroprotective properties .
- Antimicrobial Evaluation : Another research article focused on the synthesis of indole-based compounds that demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing their role as potential antimicrobial agents .
Q & A
Q. Assay standardization :
- Use identical buffer conditions (e.g., pH 7.4 Tris-HCl, 1 mM ATP).
- Validate enzyme activity with positive controls (e.g., staurosporine).
Q. Solubility optimization :
- Test DMSO concentrations (<1% v/v) to avoid solvent interference.
- Use dynamic light scattering (DLS) to confirm compound aggregation.
Q. Orthogonal assays :
- Combine enzymatic assays with cellular models (e.g., HEK293T transfection) to assess membrane permeability .
Q. How can computational modeling guide structural optimization for enhanced target binding?
- Workflow :
Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or kinases).
MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories).
SAR analysis : Modify substituents (e.g., replacing acetyl with trifluoroacetyl) to improve hydrophobic interactions.
- Validation :
- Synthesize derivatives and compare experimental IC₅₀ with computed ΔG values.
- Monitor metabolic stability via liver microsome assays .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Key issues :
- Low yields in amide coupling : Switch from EDC/HOBt to PyBOP for higher efficiency.
- Purification bottlenecks : Replace column chromatography with preparative HPLC (C18, 20–80% acetonitrile gradient).
- Byproduct formation : Optimize stoichiometry (1.2:1 ratio of indole-acetyl to methylbenzoic acid) and monitor via LC-MS .
- Scale-up protocol :
- Pilot batch: 10–50 mg (lab scale).
- GMP-compliant synthesis: 100 mg–1 g (preclinical) with QC via elemental analysis and residual solvent testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
